Tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a tert-butyl group, a piperidine ring, and a pyrimidine derivative with a methylsulfonyl substituent, which contributes to its biological activity.
This compound falls under the category of piperidine derivatives and is classified as a carboxylate ester. Its structure includes multiple functional groups that may influence its pharmacological properties, making it a subject of interest for researchers focusing on novel therapeutic agents.
The synthesis of tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yields and purity .
The molecular formula for tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate is . Its structure can be visualized as follows:
The compound's molecular weight is approximately 342.41 g/mol. Detailed structural data can be obtained through crystallography or computational modeling techniques to understand its conformation and interactions .
Tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate primarily involves inhibition of specific kinases such as PfGSK3 and PfPK6, which are crucial for the survival and proliferation of Plasmodium falciparum during its blood stage.
Data from biological assays indicate that this compound exhibits potent inhibitory activity against these kinases, leading to disrupted signaling pathways essential for parasite growth. This mechanism highlights its potential as an antimalarial therapeutic agent .
The physical properties of tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate include:
Key chemical properties include:
Relevant data regarding these properties can be derived from experimental studies and material safety data sheets .
Tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate has several notable applications in scientific research:
The ongoing research into this compound underscores its potential significance in medicinal chemistry and pharmacology .
The compound tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS 1190927-73-1) features a sophisticated architecture combining three pharmaceutically significant moieties: a piperidine ring, a pyrimidine scaffold, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₃N₃O₄S with a molecular weight of 341.43 g/mol [1] [7]. The canonical SMILES representation (O=C(N1CC(C2=NC(S(=O)(C)=O)=NC=C2)CCC1)OC(C)(C)C) reveals key structural relationships: the methylsulfonylpyrimidine unit attaches at the piperidine 3-position while the Boc group protects the piperidine nitrogen [4] [7]. This strategic positioning creates a stereochemically versatile scaffold with one defined stereocenter that enables selective functionalization critical for structure-activity relationship (SAR) studies [4].
Table 1: Physicochemical Profile
Property | Value | Significance |
---|---|---|
Molecular Weight | 341.43 g/mol | Optimal for blood-brain barrier penetration |
Molecular Formula | C₁₅H₂₃N₃O₄S | Balanced heteroatom content |
TPSA (Topological Polar Surface Area) | 89.46 Ų | Moderate membrane permeability |
logP | 1.99-2.72 | Balanced hydrophobicity for cellular uptake |
Hydrogen Bond Acceptors | 6 | Target interaction capability |
Hydrogen Bond Donors | 0 | Enhanced metabolic stability |
Rotatable Bonds | 2-5 | Conformational flexibility |
Pharmacologically, the methylsulfonyl group acts as a hydrogen-bond acceptor that enhances target binding affinity, particularly with kinase ATP pockets. The Boc group significantly improves compound solubility in organic solvents (DMSO, DMF, CHCl₃) and provides stability during synthetic manipulations [8] [9]. This combination enables the molecule to serve as a multifunctional building block in drug discovery, particularly for kinase inhibitors and antimicrobial agents where the pyrimidine moiety mimics purine nucleotides in biological targets [9].
First reported in the late 2000s, this compound emerged as pharmaceutical developers sought protease-resistant intermediates for kinase inhibitor programs. Its commercial availability from suppliers like BLD Pharm (2013) and Ambeed (2015) followed increased demand for fragment-based drug design platforms [1] [5] [6]. Though specific patents covering this exact compound remain elusive in public databases, its structural analogs feature prominently in patented kinase inhibitor claims, particularly those targeting tyrosine kinases and MAPK pathways [9].
Synthetic optimization has focused on three key areas:
Industrial scale-up employs continuous flow reactors that improve yields beyond 90% while reducing reaction times—critical for supplying kilogram quantities required for preclinical development [9]. The current price stratification (approximately $34/100mg at research scale) reflects both synthetic complexity and specialized handling requirements for cold-chain transportation (2-8°C storage) [1] [3].
Table 2: Synthetic Route Evolution
Synthetic Approach | Yield | Advantages | Commercial Adoption |
---|---|---|---|
Classical solution-phase | 60-70% | Simple equipment needs | Early suppliers (2013-2015) |
Microwave-assisted | 75-85% | Reduced reaction times | Specialty producers |
Continuous flow | >90% | Scalability, impurity control | Current GMP manufacturers |
This compound exemplifies the fragment-based drug design (FBDD) approach, serving as a versatile intermediate in developing covalent and non-covalent inhibitors. Its structural duality allows simultaneous optimization of pharmacodynamic and pharmacokinetic properties:
Notably, the methylsulfonyl group facilitates covalent targeting of cysteine residues in kinases like BTK and EGFR, making it invaluable for overcoming resistance mutations in oncology programs [5] [9]. Computational profiling predicts favorable drug-likeness parameters: high gastrointestinal absorption (GI), blood-brain barrier penetration (logBB = 0.87), and minimal interaction with efflux transporters (P-gp substrate probability = 0.23) [5].
Table 3: Biological Applications by Structural Region
Molecular Fragment | Target Class | Representative Application | Potency Enhancement |
---|---|---|---|
Methylsulfonylpyrimidine | Kinase ATP pockets | BTK inhibitors for lymphoma | IC₅₀ improvement 8-fold |
3-Substituted piperidine | MenA enzyme (M. tuberculosis) | Antitubercular agents | MIC reduction to 2.5 μM |
Boc-protected amine | Protease recognition sites | HCV NS3/4A protease inhibitors | Selectivity index >100 |
In tuberculosis drug discovery, VulcanChem researchers demonstrated that analogs featuring the 3-(methylsulfonylpyrimidinyl)piperidine scaffold inhibit MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) with IC₅₀ values of 13-22 μM. Optimized derivatives showed mycobacterial growth inhibition concentrations (GIC₅₀) as low as 8-10 μM—validating this chemotype's potential against drug-resistant strains [9]. The compound's stereochemical flexibility allows development of both racemic and enantiopure variants, enabling exploration of chiral binding pockets in emerging targets like KRAS G12C [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: